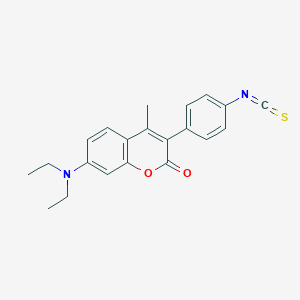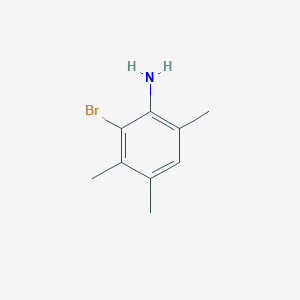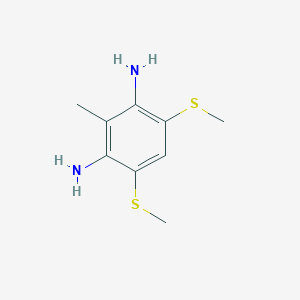![molecular formula C6H11Cl2NO B034328 2-[Bis(2-chloroethyl)amino]acetaldehyde CAS No. 102585-22-8](/img/structure/B34328.png)
2-[Bis(2-chloroethyl)amino]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of two chloroethyl groups attached to an amino group, which is further connected to an acetaldehyde moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of Acetaldehyde, 2-(bis(2-chloroethyl)amino)- involves the reaction of diethanolamine with thionyl chloride in chloroform . The reaction is carried out at low temperatures, typically between -4°C and 6°C, to control the reaction rate and prevent side reactions. After the addition of diethanolamine, the mixture is stirred at room temperature and then heated to 60-65°C to complete the reaction and precipitate the product. The product is then purified by recrystallization from anhydrous ethanol .
Analyse Chemischer Reaktionen
Acetaldehyde, 2-(bis(2-chloroethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Acetaldehyde, 2-(bis(2-chloroethyl)amino)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of Acetaldehyde, 2-(bis(2-chloroethyl)amino)- involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the formation of cross-links and subsequent disruption of cellular functions. This property makes it a potential candidate for use in chemotherapeutic agents, where it can target rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Acetaldehyde, 2-(bis(2-chloroethyl)amino)- can be compared with other similar compounds, such as:
Acetaldehyde, bis(2-chloroethyl) acetal: This compound has a similar structure but lacks the amino group, making it less reactive towards nucleophiles.
Bis(2-chloroethyl)amine: This compound contains two chloroethyl groups attached to an amine, but it lacks the acetaldehyde moiety, resulting in different reactivity and applications.
Eigenschaften
CAS-Nummer |
102585-22-8 |
|---|---|
Molekularformel |
C6H11Cl2NO |
Molekulargewicht |
184.06 g/mol |
IUPAC-Name |
2-[bis(2-chloroethyl)amino]acetaldehyde |
InChI |
InChI=1S/C6H11Cl2NO/c7-1-3-9(4-2-8)5-6-10/h6H,1-5H2 |
InChI-Schlüssel |
DXUPIHNYYBFLCJ-UHFFFAOYSA-N |
SMILES |
C(CCl)N(CCCl)CC=O |
Kanonische SMILES |
C(CCl)N(CCCl)CC=O |
| 102585-22-8 | |
Synonyme |
2-[bis(2-chloroethyl)amino]acetaldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)
![[2-(ethylsulfanylmethyl)phenyl] N-methyl-N-nitrosocarbamate](/img/structure/B34260.png)

![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)

![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)





